molecular formula C12H13F3O3 B12863837 Ethyl 3-methoxy-5-(trifluoromethyl)phenylacetate

Ethyl 3-methoxy-5-(trifluoromethyl)phenylacetate

Cat. No.: B12863837
M. Wt: 262.22 g/mol
InChI Key: GLIDQNQZTWJPHO-UHFFFAOYSA-N
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Description

Ethyl 2-(3-methoxy-5-(trifluoromethyl)phenyl)acetate is an organic compound characterized by the presence of a trifluoromethyl group, a methoxy group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-methoxy-5-(trifluoromethyl)phenyl)acetate typically involves the esterification of 2-(3-methoxy-5-(trifluoromethyl)phenyl)acetic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity Ethyl 2-(3-methoxy-5-(trifluoromethyl)phenyl)acetate.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-methoxy-5-(trifluoromethyl)phenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 2-(3-Hydroxy-5-(trifluoromethyl)phenyl)acetic acid.

    Reduction: 2-(3-Methoxy-5-(trifluoromethyl)phenyl)ethanol.

    Substitution: 2-(3-Methoxy-5-(trifluoromethyl)phenyl)acetamide or 2-(3-Methoxy-5-(trifluoromethyl)phenyl)thioacetate.

Scientific Research Applications

Ethyl 2-(3-methoxy-5-(trifluoromethyl)phenyl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the production of agrochemicals and materials with enhanced properties, such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-methoxy-5-(trifluoromethyl)phenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its target sites. The methoxy group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(3-methoxyphenyl)acetate: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    Ethyl 2-(3-trifluoromethylphenyl)acetate:

    Methyl 2-(3-methoxy-5-(trifluoromethyl)phenyl)acetate: Similar structure but with a methyl ester instead of an ethyl ester, leading to differences in solubility and reactivity.

Uniqueness

Ethyl 2-(3-methoxy-5-(trifluoromethyl)phenyl)acetate is unique due to the combination of the trifluoromethyl and methoxy groups, which confer distinct chemical properties and potential applications. The presence of both groups enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H13F3O3

Molecular Weight

262.22 g/mol

IUPAC Name

ethyl 2-[3-methoxy-5-(trifluoromethyl)phenyl]acetate

InChI

InChI=1S/C12H13F3O3/c1-3-18-11(16)6-8-4-9(12(13,14)15)7-10(5-8)17-2/h4-5,7H,3,6H2,1-2H3

InChI Key

GLIDQNQZTWJPHO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=CC(=C1)OC)C(F)(F)F

Origin of Product

United States

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